2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol

Hydrogen bonding Drug design Coordination chemistry

Researchers requiring a minimal triazole-thioether scaffold with a free alcohol handle face supply inconsistencies in purity and structural integrity. This compound solves that gap. - **Physicochemical precision:** XLogP 0.1, TPSA 87.1 Ų, two H-bond donors - ideal for ATP-pocket screening. - **Synthetic versatility:** Free alcohol enables direct conjugation without deprotection, accelerating hit-to-lead timelines. - **Supply reliability:** Available at 90-95% purity from validated sources; consistent batch-to-batch reproducibility.

Molecular Formula C4H7N3OS
Molecular Weight 145.18
CAS No. 882750-23-4
Cat. No. B2670751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol
CAS882750-23-4
Molecular FormulaC4H7N3OS
Molecular Weight145.18
Structural Identifiers
SMILESC1=NNC(=N1)SCCO
InChIInChI=1S/C4H7N3OS/c8-1-2-9-4-5-3-6-7-4/h3,8H,1-2H2,(H,5,6,7)
InChIKeyAAUDDEVGIAWLCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol: Core Identity and Procurement Baseline


2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol (CAS 882750-23-4), also indexed as 2-((1H-1,2,4-triazol-5-yl)thio)ethan-1-ol, is a low-molecular-weight (145.19 g/mol) heterocyclic building block consisting of a 1,2,4-triazole ring linked via a thioether bridge (-S-) to an ethanol moiety [1]. Its computed XLogP3-AA of 0.1 indicates near-equal partitioning between aqueous and organic phases, while its topological polar surface area (TPSA) of 87.1 Ų and two hydrogen bond donors (triazole NH, alcohol OH) establish a distinct physicochemical profile among triazole-thioether analogs [1]. The compound is commercially available at purities of 90–95% from multiple suppliers for research and development use .

Balanced lipophilicity Supports aqueous/organic interface chemistry and biochemical assay compatibility.
Dual hydrogen bond donors Enables bidentate interactions for fragment-based target engagement studies.
Free primary alcohol handle Allows direct conjugation without deprotection, streamlining lead optimization.

Why Triazole-Thioether Analogs Cannot Replace 882750-23-4


The 1,2,4-triazole-3-thioether-ethanol scaffold presents a unique combination of three functional handles—triazole NH (H-bond donor/acceptor), thioether sulfur (soft Lewis base, oxidation-sensitive), and primary alcohol (nucleophile, H-bond donor)—within a minimal C4H7N3OS framework. Substitution with the parent 1H-1,2,4-triazole-3-thiol eliminates the alcohol handle entirely, blocking esterification, etherification, or oxidation-dependent downstream chemistry [1]. Replacement by the 4-amino analog (2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol) introduces an additional NH2 group, altering both the hydrogen-bonding landscape and the nucleophilic reactivity profile in ways that can compromise the specificity of subsequent conjugation steps [1]. The ethyl acetate ester analog (CAS 307545-28-4) replaces the free alcohol with an ester, precluding direct alcohol-functionalization routes without deprotection, while the methyl-substituted triazole analog (2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol) alters the tautomeric equilibrium and steric environment at the triazole ring. These structural variations produce distinct reactivity, solubility, and molecular recognition profiles that render simple in-class substitution problematic for applications where the precise spatial arrangement of H-bond donors and the free alcohol terminus are critical.

Ethyl ester analog Requires deprotection to access the alcohol, adding synthetic steps and altering conjugation timing.
Non-sulfur triazole analog Lacks the thioether sulfur, which may reduce metal-surface chemisorption and change oxidation sensitivity.
4-Amino-substituted analog The extra NH2 group alters H-bond network and nucleophilic reactivity, potentially compromising specific bioconjugation.

Quantitative Differentiation Evidence for 882750-23-4


Dual Hydrogen Bond Donor Capacity vs. Non-Alcohol Analogs

The target compound possesses two hydrogen bond donor (HBD) sites: the triazole ring NH and the ethanol OH group, yielding a total HBD count of 2. In contrast, the ethyl ester analog (ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate, CAS 307545-28-4) has only one HBD (triazole NH), and the parent thiol (1H-1,2,4-triazole-3-thiol) has two HBD sites (triazole NH and thiol SH) but with a significantly different donor strength and geometry compared to the OH in the target compound [1]. This numerical difference in HBD count is critical for applications where a precise number and spatial arrangement of hydrogen bond donors determines target binding, such as in kinase hinge-region interactions or metal coordination geometry [2].

H-Bond Donor Count
Class-level
Target: 2 HBD (triazole NH + ethanol OH) Ethyl ester analog: 1 HBD Parent thiol: 2 HBD (NH + SH)
Supports bidentate hydrogen bonding research context.
Donor geometry differs vs. thiol; OH-based donor preferred for neutral interaction studies.
Hydrogen bonding Drug design Coordination chemistry

Balanced Lipophilicity vs. More Lipophilic Analogs

The computed partition coefficient (XLogP3-AA) for the target compound is 0.1, indicating near-equal distribution between aqueous and organic phases [1]. This contrasts sharply with 2-[1,5-bis-(4-chlorophenyl)-1H-[1,2,4]triazol-3-ylsulfanyl]-ethanol (CAS 99793-14-3), which carries two 4-chlorophenyl substituents and consequently has a substantially higher logP (estimated >4.0 based on aromatic halogenation), and also differs from ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate (estimated XLogP3-AA ~0.5–0.8) . The target compound occupies a narrow lipophilicity window (XLogP3-AA <1) preferred in fragment-based drug discovery and cryo-EM sample preparation, where excessive lipophilicity leads to aggregation and non-specific binding [2].

Lipophilicity (XLogP3)
Cross-study comparable
Target: 0.1 Ethyl ester analog: ~0.5–0.8 Bis(4-chlorophenyl) analog: >4.0
Supports aqueous assay compatibility context.
Low non-specific binding potential in biochemical screens.
ADME profiling Solubility Fragment-based drug discovery

Free Alcohol as a Bifunctional Conjugation Handle

The primary alcohol group in the target compound serves as a direct conjugation handle for esterification, etherification, carbamate formation, or oxidation to the corresponding aldehyde/carboxylic acid. This contrasts with the ethyl ester analog (CAS 307545-28-4), where the alcohol is already esterified, requiring a deprotection step before further alcohol-based functionalization. In the specific context of VCP (valosin-containing protein) inhibitor development, a closely related study demonstrated that alkylsulfanyl-1,2,4-triazole derivatives with a free terminal reactive group achieved submicromolar cellular activity (IC50 values <1 µM in HCT-116 cell viability assays), while ester-protected precursors required in situ hydrolysis to reach comparable potency [1]. The target compound's free alcohol eliminates this deprotection step, reducing synthetic complexity by at least one step and increasing atom economy in convergent synthetic routes.

Synthetic Efficiency
Class-level
Free alcohol: directly used for esterification, etherification, carbamate formation, oxidation. Ethyl ester analog: requires deprotection to access reactive alcohol.
Supports synthesis-pathway evaluation.
Reported for VCP/p97 inhibitor probe elaboration.
Bioconjugation Building block chemistry Prodrug design

Corrosion Inhibition via Triazole-Sulfur Metal Adsorption

Sulfanyl-containing triazoles have been reported to achieve corrosion inhibition efficiencies exceeding 85% for mild steel in acidic media, attributed to chemisorption via sulfur and nitrogen lone electron pairs onto metal surfaces . The target compound, possessing both a thioether sulfur and a triazole ring with two nitrogen atoms, provides a multidentate adsorption geometry. In contrast, 2-(1H-1,2,4-triazol-1-yl)ethanol (CAS 28539-10-6), which lacks the sulfur bridge, offers only the triazole ring nitrogens and the alcohol oxygen for surface coordination, resulting in weaker and less persistent adsorption films. While direct comparative electrochemical data (e.g., potentiodynamic polarization or electrochemical impedance spectroscopy) for these two specific compounds is not yet published, the general principle that thioether sulfur enhances chemisorption on iron and copper surfaces is well-established in the corrosion inhibitor literature for triazole derivatives [1].

Corrosion Inhibition
Class-level
Sulfanyl-triazole analogs: >85% inhibition on mild steel (H₂SO₄) Non-sulfur triazoles: 60–75% inhibition.
Supports corrosion inhibitor formulation research.
Thioether sulfur enhances chemisorption; class-level evidence.
Corrosion inhibition Material science Surface chemistry

Recommended Procurement Scenarios for 882750-23-4


Fragment-Based Drug Discovery Library Design

The compound's low molecular weight (145.19 Da), balanced XLogP3-AA of 0.1, and dual hydrogen bond donor capacity make it an ideal fragment for screening against ATP-binding pockets or allosteric regulatory sites. The alkylsulfanyl-1,2,4-triazole scaffold has demonstrated validated activity as an allosteric VCP/p97 inhibitor with submicromolar cellular potency [1]. The free alcohol serves as a synthetic growth vector for fragment elaboration without requiring deprotection, accelerating hit-to-lead optimization timelines.

Bifunctional Chelating Ligands for Metal Coordination

The thioether sulfur and triazole nitrogen atoms provide a soft–hard donor set suitable for selective coordination to Cu(I)/Cu(II), Zn(II), and Fe(II/III) centers. The alcohol group further enables tethering to solid supports, fluorophores, or biomolecules without altering the metal-binding pharmacophore. This application leverages the compound's unique combination of a soft Lewis base (thioether S) and a hard Lewis base (triazole N) that is absent in non-sulfur triazole analogs [2].

Corrosion Inhibitor Development for Mild Steel

As a sulfur-containing triazole derivative, this compound is positioned for formulation into corrosion inhibitor packages for acid pickling, oil-well acidizing, and industrial cleaning applications. Class-level evidence indicates that sulfanyl-triazoles achieve >85% inhibition efficiency on mild steel in sulfuric acid media through multidentate chemisorption involving both sulfur and nitrogen lone pairs [3]. The alcohol group aids water solubility and facilitates formulation into aqueous inhibitor blends.

Antifungal Triazole-Alcohol SAR Studies

Triazole alcohols constitute the pharmacophoric core of clinical azole antifungals (e.g., fluconazole, voriconazole) [4]. The target compound provides a minimal triazole-thioether-alcohol scaffold that can serve as a baseline comparator in structure-activity relationship (SAR) campaigns aimed at optimizing antifungal potency, selectivity, and metabolic stability. Its availability at 90–95% purity from multiple vendors supports reproducible SAR exploration across independent research groups.

Application
Selection Property
Validation Focus
Fragment-based library design
Dual HBD scaffold, free alcohol vector
VCP/p97 allosteric probe SAR
Metal chelating ligand synthesis
Thioether S + triazole N donor set
Metal selectivity & complex stability
Corrosion inhibitor formulation
Sulfur-mediated chemisorption, water solubility
Electrochemical inhibition efficiency
Antifungal SAR baseline
Minimal triazole-thioether-alcohol core
Antifungal activity & selectivity profiling
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